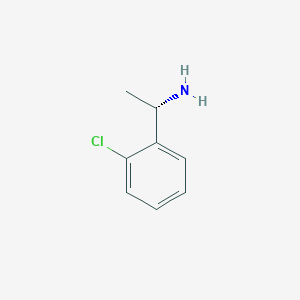

(S)-1-(2-Chlorophenyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(2-chlorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPLGQTZHLRZGX-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276060 | |

| Record name | (αS)-2-Chloro-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68285-26-7 | |

| Record name | (αS)-2-Chloro-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68285-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-2-Chloro-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(2-chlorophenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-(2-Chlorophenyl)ethanamine CAS 68285-26-7 properties

This technical guide details the properties, synthesis, and applications of (S)-1-(2-Chlorophenyl)ethanamine (CAS 68285-26-7), a critical chiral building block in pharmaceutical and agrochemical development.

CAS Registry Number: 68285-26-7 Synonyms: (S)-1-(2-Chlorophenyl)ethylamine; (S)-2-Chloro-α-methylbenzylamine; (1S)-1-(2-chlorophenyl)ethan-1-amine.

Executive Summary

This compound is a high-value chiral primary amine used primarily as an intermediate in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. Its structural core—a 2-chlorophenyl ring attached to a chiral ethylamine handle—serves as a privileged pharmacophore in kinase inhibitors , GPCR ligands , and herbicides (e.g., triazolopyrimidines). It is also employed as a chiral resolving agent for acidic racemates.

This guide outlines the physicochemical profile, validated synthetic routes (biocatalytic and chemical), analytical characterization, and safety protocols required for high-integrity research and development.

Physicochemical Profile

The following data summarizes the core physical properties. Researchers should note that the optical rotation is sensitive to solvent and concentration; batch-specific Certificates of Analysis (CoA) should always supersede literature values for critical steps.

| Property | Value / Description | Notes |

| Molecular Formula | C₈H₁₀ClN | |

| Molecular Weight | 155.63 g/mol | |

| Physical State | Liquid | Clear, colorless to pale yellow.[1] |

| Boiling Point | ~105–110 °C @ 10–15 mmHg | Extrapolated from racemate/analogs. |

| Density | 1.106 g/mL (approx.)[1] | At 25 °C. |

| Refractive Index | Typical for chlorinated phenethylamines.[1] | |

| Chirality | (S)-Enantiomer | Levorotatory (-) behavior is typical for (S)-1-phenylethylamine analogs, but specific rotation |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc | Slightly soluble in water; forms salts with acids. |

| pKa | ~8.8–9.0 | Estimated for the conjugate acid. |

Synthetic Pathways & Production[2][3]

To access high enantiomeric excess (ee >99%), two primary methodologies are employed: Enzymatic Kinetic Resolution (preferred for purity) and Asymmetric Reductive Amination (preferred for scale).

Method A: Enzymatic Kinetic Resolution (Biocatalytic)

This method utilizes a lipase (e.g., Candida antarctica Lipase B, CAL-B) to selectively acylate the (R)-enantiomer from a racemic mixture, leaving the desired (S)-amine unreacted.

-

Substrate: Racemic 1-(2-chlorophenyl)ethanamine.

-

Reagent: Ethyl methoxyacetate or Ethyl acetate (Acyl donor).

-

Catalyst: Immobilized CAL-B (e.g., Novozym 435).

-

Solvent: MTBE or Toluene (anhydrous).

-

Mechanism: The enzyme preferentially acetylates the (R)-amine. The (S)-amine remains as the free base and is separated via acid-base extraction.

Method B: Asymmetric Reductive Amination (Chemical)

Direct synthesis from the ketone precursor using a chiral catalyst.

-

Precursor: 2'-Chloroacetophenone (CAS 2142-68-9).

-

Amine Source: Ammonium acetate or Ammonia gas.

-

Catalyst: Ru(II)-BINAP or Ir-Phosphoramidite complexes.

-

Reductant:

(high pressure) or Transfer Hydrogenation (HCOOH/TEA). -

Advantage: Higher atom economy; avoids waste from the "wrong" enantiomer.

Synthesis Workflow Diagram

Caption: Comparison of Biocatalytic Resolution vs. Direct Asymmetric Synthesis pathways.

Analytical Characterization

Validating the identity and purity of CAS 68285-26-7 is critical, particularly distinguishing it from the (R)-enantiomer and the 3-chloro/4-chloro regioisomers.

Chiral HPLC

-

Column: Polysaccharide-based chiral columns (e.g., Chiralpak AD-H or OD-H).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

-

Detection: UV @ 254 nm (Phenyl absorption).

-

Expectation: Baseline separation of (S) and (R) peaks.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

1.40 (d, 3H,

-

4.55 (q, 1H,

- 7.1–7.4 (m, 4H, Ar-H): Multiplet for the 2-substituted aromatic ring.

-

1.40 (d, 3H,

-

Chiral Shift Reagent: Addition of (R)-(-)-

-Methoxy-

Analytical Logic Flow

Caption: Standard analytical workflow for validating chiral amine purity.

Applications in Drug Discovery[5][6]

This compound serves as a versatile pharmacophore and tool compound.

A. Chiral Intermediate for Pharmaceuticals

The 2-chlorophenyl moiety is a key structural feature in anti-platelet drugs (e.g., Clopidogrel analogs) and various kinase inhibitors. The (S)-configuration often dictates the binding affinity to protein targets where the spatial arrangement of the amine and the halogenated ring is crucial for fitting into hydrophobic pockets.

B. Agrochemical Synthesis

Used in the synthesis of Triazolopyrimidine herbicides . The chiral amine group is incorporated to improve the selectivity and potency of the herbicide against specific weed species while maintaining crop safety.

C. Chiral Resolving Agent

Due to its high optical purity and basicity, it is used to resolve racemic acids (e.g., chiral carboxylic acids, mandelic acid derivatives) via diastereomeric salt formation.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Acute Toxicity: Harmful if swallowed.

Handling Protocols:

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Work inside a fume hood.

-

Storage: Store under inert gas (Nitrogen or Argon) at 2–8 °C. The amine is sensitive to air (carbon dioxide absorption) and oxidation over time.

-

Spill: Neutralize with weak acid (e.g., dilute acetic acid) before disposal.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 299767, 1-(2-chlorophenyl)ethanamine. PubChem. Available at: [Link]

- Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 2004.

- González-Sabín, J., et al. "Biocatalytic production of chiral amines." Green Chemistry, 2009.

-

European Chemicals Agency (ECHA). Registration Dossier for chloro-phenylethylamines. Available at: [Link]

Sources

(S)-1-(2-Chlorophenyl)ethylamine chemical structure and molecular weight

Technical Whitepaper: (S)-1-(2-Chlorophenyl)ethylamine

Executive Summary

(S)-1-(2-Chlorophenyl)ethylamine (CAS: 68285-26-7) is a high-value chiral building block belonging to the

Chemical Identity & Physicochemical Properties

The presence of the chlorine atom at the C2 (ortho) position introduces significant steric hindrance near the chiral center, influencing both the rotation of plane-polarized light and the kinetics of enzymatic resolution.

| Property | Data |

| IUPAC Name | (1S)-1-(2-chlorophenyl)ethanamine |

| Common Name | (S)-2-Chloro- |

| CAS Number | 68285-26-7 (Specific to (S)-isomer) |

| Molecular Formula | |

| Molecular Weight | 155.62 g/mol |

| Chiral Center | C1 (Benzylic carbon) |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~226°C (Predicted); often distilled at reduced pressure |

| Density | ~1.11 g/mL |

| Solubility | Soluble in MeOH, DCM, EtOAc; slightly soluble in water |

Stereochemical Analysis

The absolute configuration is designated as (S) based on the Cahn-Ingold-Prelog (CIP) priority rules.

-

Priority Assignment:

- (Atomic number of N > C)

- (Phenyl ring carbon attached to Cl/C has higher priority than Methyl C)

- (Methyl group)

- (Lowest priority)

-

Configuration Logic: With the hydrogen atom oriented away from the viewer (dashed wedge), the sequence 1

2

Expert Insight: Unlike the para-isomer, the ortho-chloro substituent restricts rotation around the phenyl-benzylic bond. This "gearing" effect often enhances the chiral recognition capability of this molecule when used as a resolving agent for chiral acids (e.g., mandelic acid derivatives).

Synthetic Route: Lipase-Catalyzed Kinetic Resolution

While chemical asymmetric synthesis (e.g., asymmetric reductive amination) is possible, the biocatalytic kinetic resolution using Candida antarctica Lipase B (CAL-B) is the industry-preferred "green" route due to its high enantioselectivity (

Mechanism of Action

CAL-B displays strong stereopreference for the (R)-enantiomer of primary amines when using an acyl donor (e.g., ethyl acetate or methoxyacetate).

-

Acylation: The (R)-amine is selectively acylated to form the (R)-amide.

-

Isolation: The unreacted (S)-amine remains in the solution and is easily separated from the amide via acid-base extraction.

Protocol: Kinetic Resolution of Racemic 1-(2-Chlorophenyl)ethylamine

-

Reaction Setup:

-

Dissolve racemic 1-(2-chlorophenyl)ethylamine (100 mM) in dry methyl tert-butyl ether (MTBE) or Toluene.

-

Add Ethyl Acetate (2.0 equivalents) as the acyl donor.

-

Add Novozym 435 (Immobilized CAL-B, 20 mg/mmol substrate).

-

-

Incubation:

-

Shake at 30–40°C. Monitor conversion via GC or HPLC.

-

Note on Ortho-Effect: The reaction rate will be slower than the unsubstituted phenylethylamine due to ortho-steric hindrance. Allow 24–48 hours for 50% conversion.

-

-

Work-up (Self-Validating Separation):

-

Filter off the enzyme.

-

Acid Extraction: Wash the organic phase with 1M HCl. The (S)-amine protonates and moves to the aqueous phase. The neutral (R)-amide remains in the organic phase.

-

Recovery: Basify the aqueous phase (pH > 12) with NaOH and extract with DCM to recover pure (S)-1-(2-chlorophenyl)ethylamine .

-

Process Flow Diagram

Figure 1: Workflow for the enzymatic kinetic resolution of (S)-1-(2-chlorophenyl)ethylamine using CAL-B lipase. The process relies on the enzyme's selectivity for the (R)-enantiomer, leaving the desired (S)-amine unreacted.

Analytical Quality Control

To ensure the integrity of the chiral building block, the following analytical method is required.

Chiral HPLC Method (Standard)

-

Column: Daicel Chiralcel OD-H or Crownpak CR(+) (Crown ether columns are excellent for primary amines).

-

Mobile Phase:

-

For OD-H: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

For Crownpak: Perchloric acid (pH 1.5) : Methanol (90 : 10).

-

-

Detection: UV at 254 nm (Phenyl ring absorption).

-

Success Criteria:

Optical Rotation

-

Instrument: Polarimeter (Na-D line, 589 nm).

-

Condition:

in Ethanol or Methanol at 20°C. -

Expectation: The (S)-isomer of

-methylbenzylamine derivatives is typically levorotatory (-) , though the specific magnitude depends heavily on solvent and concentration.

Pharmaceutical Applications

-

Chiral Resolving Agent: Due to its basicity and rigid structure, it is used to resolve racemic carboxylic acids (e.g., ibuprofen precursors, mandelic acid derivatives) via diastereomeric salt crystallization.

-

API Intermediate: It serves as a key synthon for:

-

Fungicides: Mandipropamid analogs often utilize chiral amine backbones.

-

Kinase Inhibitors: The 2-chlorophenyl motif provides metabolic stability (blocking P450 oxidation at the ortho position) and improves hydrophobic binding in active pockets.

-

References

-

European Chemicals Agency (ECHA). (2024). Registration Dossier: (1S)-1-(2-chlorophenyl)ethan-1-amine (CAS 68285-26-7). [Link]

-

Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents.[3][4] Tetrahedron: Asymmetry, 16(8), 1367-1391. (Foundational protocol for CAL-B resolution of amines). [Link]

-

Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society. (Advanced synthesis methodology).[4] [Link]

Sources

- 1. (S)-1-(2-Fluorophenyl)ethylamine | C8H10FN | CID 7023579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (S)-1-(4-Chlorophenyl)ethylamine | 4187-56-8 [chemicalbook.com]

Safety data sheet (SDS) for (S)-1-(2-Chlorophenyl)ethanamine HCl

Technical Safety & Handling Guide: (S)-1-(2-Chlorophenyl)ethanamine Hydrochloride

Executive Summary

This technical guide provides an in-depth operational framework for the handling, storage, and application of This compound Hydrochloride . Unlike standard Safety Data Sheets (SDS), this document bridges the gap between regulatory compliance and practical laboratory execution. It specifically addresses the biphasic hazard profile of this compound: relatively stable as a hydrochloride salt, but acutely hazardous upon neutralization to its free-base form—a standard workflow in pharmaceutical synthesis.

Part 1: Chemical Identity & Molecular Architecture[1]

This compound is a chiral primary amine salt, utilized primarily as a resolving agent and a scaffold in the synthesis of serotonin receptor modulators and agrochemicals.

| Parameter | Technical Specification |

| Product Name | This compound Hydrochloride |

| Synonyms | (S)-2-Chloro-α-methylbenzylamine HCl; (S)-1-(2-Chlorophenyl)ethylamine HCl |

| CAS Number | 1398109-11-9 (Salt specific); 68285-26-7 (Free Base) |

| Molecular Formula | C₈H₁₀ClN · HCl |

| Molecular Weight | 192.09 g/mol (Salt); 155.63 g/mol (Free Base) |

| Chirality | (S)-Enantiomer . High susceptibility to racemization under strong basic/thermal stress. |

| Physical State | White to off-white crystalline solid. |

| Solubility | High in Water, Methanol, DMSO; Low in Hexanes, Toluene. |

Critical Mechanistic Insight: The hydrochloride salt stabilizes the amine, preventing oxidation and carbamate formation (reaction with atmospheric CO₂). However, for nucleophilic substitution reactions, the salt must be neutralized. This transition from hydrophilic salt to lipophilic free base alters the toxicity profile from "Irritant" to "Corrosive/Toxic."

Part 2: Comprehensive Hazard Assessment (GHS)

The hazard classification depends entirely on the state of the molecule. The data below reflects the Hydrochloride Salt as supplied, with a caveat for the generated free base.

GHS Classification (HCl Salt)

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302)[1]

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

STOT - Single Exposure: Category 3 (Respiratory System) (H335)

GHS Classification (Generated Free Base)

-

Signal Word: DANGER

-

Skin Corrosion: Category 1B (H314) - Causes severe skin burns.[2]

-

Acute Toxicity: Category 3 (Oral/Dermal).

Visualized Hazard Hierarchy

The following diagram illustrates the escalation of risk during standard processing.

Figure 1: Hazard Escalation Pathway. Note the transition from dust hazards (Salt) to corrosive/absorption hazards (Free Base).

Part 3: Safe Handling & Engineering Controls

The "Self-Validating" Handling Protocol

To ensure both safety and enantiomeric purity, follow this closed-loop workflow. This system validates the compound's state before and after handling.

Protocol: Safe Neutralization & Extraction

-

Dissolution: Dissolve HCl salt in water (Endothermic process; ensure complete solvation).

-

Biphasic Setup: Add DCM or EtOAc before adding base to capture the free amine immediately, minimizing vapor release.

-

Basification: Add 1M NaOH dropwise at 0°C. Validation: Check pH of aqueous layer > 12.

-

Separation: Extract organic layer.[3]

-

Drying: Use MgSO₄ (anhydrous). Avoid prolonged exposure to air to prevent carbamate formation.

Figure 2: Operational workflow for converting the salt to free base safely.

PPE Selection Logic

-

Gloves:

-

For HCl Salt: Nitrile (0.11 mm) is sufficient for solid handling.

-

For Free Base/Solvent Mixtures:Double-gloving required. Laminate film (Silver Shield) under Nitrile is recommended if using DCM, as the lipophilic amine in DCM penetrates standard nitrile rapidly [1].

-

-

Respiratory:

-

Solid: N95/P2 particulate filter if dust is generated.

-

Liquid/Free Base: Half-mask with ABEK1 (Organic Vapor/Acid Gas) cartridges if working outside a fume hood (not recommended).

-

Part 4: Emergency Response Protocols

| Scenario | Immediate Action | Scientific Rationale |

| Eye Contact (Salt) | Rinse 15 min.[1] Isotonic saline preferred. | Salt is hypertonic; rapid rinsing prevents osmotic damage to cornea. |

| Skin Contact (Free Base) | Drench with PEG-400 or water. Soap essential. | Free base is lipophilic; water alone may bead off. PEG/Soap emulsifies the amine. |

| Inhalation | Move to fresh air.[4][1][5][6][7][8] 100% O₂ if dyspneic. | Amines cause bronchospasm. Oxygen support counteracts hypoxia. |

| Spill (Solid) | HEPA Vacuum. Do not sweep (dust). | Prevents aerosolization of irritant particles. |

| Spill (Liquid) | Absorb with Vermiculite. Do not use sawdust. | Sawdust + Amines can be exothermic/flammable. |

Part 5: Analytical Validation (Quality Assurance)

To ensure the safety of the downstream chemistry, the enantiomeric excess (ee%) must be verified, as the (R)-enantiomer may have different toxicological or pharmacological properties.

Recommended Method: Chiral HPLC

-

Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

-

Mobile Phase: Hexane : IPA : Diethylamine (90:10:0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Phenyl ring absorption).

-

Acceptance Criteria: >98% ee.

References

-

National Institutes of Health (PubChem). (2025). 1-(2-Chlorophenyl)ethanamine Compound Summary. Retrieved from [Link]

-

ECHA (European Chemicals Agency). (2024). Registration Dossier: (1S)-1-(2-chlorophenyl)ethan-1-amine. Retrieved from [Link]

Sources

- 1. fishersci.pt [fishersci.pt]

- 2. 1-(2-Chlorophenyl)ethanamine | C8H10ClN | CID 299767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of (S)-1-(2-Chlorophenyl)ethanamine in Organic Solvents

Abstract

(S)-1-(2-Chlorophenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical and fine chemical industries, often serving as a critical building block in the synthesis of more complex molecules. Its behavior in solution, particularly its solubility in various organic solvents, is a fundamental parameter that dictates its utility in synthesis, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, addressing both the theoretical underpinnings and the practical methodologies for its determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this important chiral intermediate.

Introduction: The Significance of this compound

This compound, a chiral primary amine, is a valuable intermediate in organic synthesis. Its stereospecific configuration makes it a crucial component in the development of enantiomerically pure active pharmaceutical ingredients (APIs). The chlorine substituent on the phenyl ring and the chiral center at the alpha-carbon contribute to its unique chemical and physical properties, including its solubility profile. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing efficient crystallization-based resolutions, and designing suitable formulations.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules. The molecular structure of this compound provides key insights into its expected solubility in different classes of organic solvents.

This compound possesses:

-

A polar amino group (-NH2): This group is capable of forming hydrogen bonds, both as a hydrogen bond donor and acceptor.

-

A moderately polar chlorophenyl group: The aromatic ring itself is nonpolar, but the electronegative chlorine atom introduces a dipole moment.

-

A chiral ethyl backbone: This aliphatic portion is nonpolar.

The overall polarity of the molecule is a balance of these features. The presence of the amino group suggests that it will have a higher affinity for polar solvents, particularly those that can participate in hydrogen bonding.

Solvent Classification and Predicted Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the strong potential for hydrogen bonding between the amine group of this compound and the hydroxyl group of the alcohol, high solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess a dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Good solubility is expected in these solvents due to dipole-dipole interactions and hydrogen bonding with the amine's hydrogen atoms. Solvents like DMF and DMSO are known for their high solvating power for a wide range of organic compounds.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. The nonpolar phenyl ring and ethyl backbone of this compound will have some affinity for these solvents, but the polar amino group will be disfavored. Consequently, lower solubility is predicted in nonpolar solvents compared to polar solvents.

Experimental Determination of Solubility: A Practical Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade or higher)

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL, g/L, or mol/L, taking into account the dilution factor.

Self-Validation: The protocol's trustworthiness is enhanced by including control measures such as running replicates, ensuring temperature stability, and validating the analytical method for accuracy, precision, and linearity.

Caption: Workflow for Shake-Flask Solubility Determination.

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of this compound:

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with increasing temperature. This relationship is described by the van't Hoff equation. For industrial applications, understanding the temperature dependence of solubility is critical for crystallization processes.

-

Solvent Purity: The presence of impurities, particularly water, in the organic solvent can alter its polarity and hydrogen bonding characteristics, thereby affecting the solubility of the amine.

-

Crystalline Form (Polymorphism): this compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. The most stable polymorph will generally have the lowest solubility. It is crucial to characterize the solid form before and after the solubility measurement to ensure that no phase transformation has occurred.

Thermodynamic Considerations

The dissolution process can be described by the change in Gibbs free energy (ΔG_sol), which is composed of an enthalpy term (ΔH_sol) and an entropy term (ΔS_sol):

ΔG_sol = ΔH_sol - TΔS_sol

For dissolution to be spontaneous, ΔG_sol must be negative.

-

Enthalpy of Solution (ΔH_sol): This term represents the heat absorbed or released during dissolution. It is the net result of the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

-

Entropy of Solution (ΔS_sol): This term reflects the change in randomness or disorder of the system upon dissolution. Generally, the dissolution of a solid into a liquid leads to an increase in entropy.

Qualitative Solubility Profile of this compound

Based on the theoretical principles discussed, the following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents. It is imperative to note that this is a predictive table and should be confirmed by experimental determination.

| Solvent | Solvent Class | Predicted Solubility | Primary Intermolecular Forces |

| Methanol | Polar Protic | High | Hydrogen Bonding, Dipole-Dipole |

| Ethanol | Polar Protic | High | Hydrogen Bonding, Dipole-Dipole |

| Isopropanol | Polar Protic | High | Hydrogen Bonding, Dipole-Dipole |

| Acetone | Polar Aprotic | Medium to High | Dipole-Dipole, Hydrogen Bonding (acceptor) |

| Acetonitrile | Polar Aprotic | Medium | Dipole-Dipole, Hydrogen Bonding (acceptor) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Dipole-Dipole, Hydrogen Bonding (acceptor) |

| Dichloromethane | Polar Aprotic | Medium | Dipole-Dipole |

| Ethyl Acetate | Polar Aprotic | Medium | Dipole-Dipole, Hydrogen Bonding (acceptor) |

| Toluene | Nonpolar | Low | Van der Waals forces |

| Hexane | Nonpolar | Low to Insoluble | Van der Waals forces |

Conclusion

The solubility of this compound in organic solvents is a critical parameter that is influenced by the interplay of its molecular structure and the properties of the solvent. While a high solubility is generally expected in polar protic and aprotic solvents due to the presence of the polar amino group, experimental verification is essential for obtaining accurate quantitative data. The provided shake-flask protocol offers a reliable method for this determination. A comprehensive understanding of the factors affecting solubility, including temperature and solid-state properties, will empower researchers to effectively utilize this important chiral amine in their synthetic and developmental endeavors.

References

-

PubChem. 1-(2-Chlorophenyl)ethanamine. National Center for Biotechnology Information. [Link]

-

World Health Organization. Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019, 2019. [Link]

-

Teva Pharmaceutical Industries Ltd. Solving solubility issues in modern APIs. 2018. [Link]

-

Emmace. Solubility and chemical quantification of APIs/drugs. [Link]

-

Chemistry LibreTexts. Structure and Properties of Amines. [Link]

In-depth Technical Guide: pKa Values and Basicity of (S)-1-(2-Chlorophenyl)ethanamine

Executive Summary

(S)-1-(2-Chlorophenyl)ethanamine (CAS: 68285-26-7), also known as (S)-2-chloro-

Estimated pKa Value: 8.9 – 9.1 (Conjugate Acid) Basicity Classification: Moderately basic primary amine.[1][2]

This guide analyzes the structural factors influencing this value, provides comparative data with structural analogs, and details rigorous experimental protocols for precise determination.

Structural Analysis & Theoretical Basicity

The basicity of this compound is determined by the electron density on the nitrogen atom and the stability of the resulting ammonium cation. This is governed by three competing structural factors:

- -Methyl Group (+I Effect): The methyl group at the benzylic position exerts a positive inductive effect (+I), increasing electron density on the nitrogen relative to a simple benzylamine. This typically raises the pKa by approximately 0.2–0.5 units.

-

Ortho-Chloro Substituent (-I Effect): The chlorine atom at the ortho position is strongly electron-withdrawing via induction (-I).[1][2][3] This pulls electron density away from the amine, destabilizing the positive charge on the conjugate acid and lowering the pKa significantly compared to the unsubstituted parent.

-

Steric Inhibition of Solvation: The ortho-chloro group and the

-methyl group create a sterically crowded environment around the nitrogen.[2] This hinders the solvation of the ammonium proton by water molecules, which is a stabilizing interaction. This steric effect further decreases the basicity.

Electronic Forces Diagram[2]

Figure 1: Interplay of electronic effects determining the basicity of this compound.

Quantitative Data: Comparative pKa Analysis

Direct experimental pKa values for specific chiral derivatives are often proprietary. However, by analyzing the Structure-Activity Relationship (SAR) of validated analogs, we can derive a high-confidence range.[1]

| Compound | Structure | pKa (Conjugate Acid) | Structural Effect |

| Benzylamine | Ph-CH₂-NH₂ | 9.33 | Baseline reference.[1][2] |

| 1-Phenylethanamine | Ph-CH(CH₃)-NH₂ | 9.80 | |

| 2-Chlorobenzylamine | 2-Cl-Ph-CH₂-NH₂ | 8.52 - 8.90 | Ortho-Cl (-I) decreases basicity significantly.[1][2] |

| This compound | Target | 8.9 - 9.1 (Est.) | Combined effect: Methyl raises pKa, Cl lowers it.[1][2] |

Analysis:

The addition of the 2-chloro group to the benzylamine scaffold drops the pKa by approximately 0.4–0.8 units.[2] Conversely, the

Experimental Determination Protocols

For drug development applications requiring precise values (e.g., for exact salt stoichiometry), experimental determination is required.[1]

Method A: Potentiometric Titration (The Gold Standard)

This method is suitable for compounds with solubility >10⁻⁴ M.

Reagents:

Protocol:

-

Preparation: Dissolve 0.05 mmol of the amine hydrochloride salt in 50 mL of 0.1 M KCl solution.

-

Blank Titration: Perform a titration on the solvent blank (0.1 M KCl) to correct for background.[2]

-

Titration: Titrate the amine solution with 0.01 M NaOH at 25°C under an inert atmosphere to prevent CO₂ absorption.

-

Data Collection: Record pH vs. volume of titrant added.

-

Calculation: The pKa is the pH at the half-equivalence point (where [Amine] = [Ammonium]). Use the Bjerrum method or Gran plot for precise endpoint determination.

Method B: NMR-Controlled Titration

Ideal for small sample sizes (<5 mg) or low solubility compounds.[1][2]

Protocol:

-

Sample: Dissolve 2-3 mg of the amine in D₂O (or DMSO-d6/D₂O mixture if insoluble).

-

Shift Monitoring: Monitor the chemical shift of the benzylic proton (CH) or the

-methyl protons. These shifts are sensitive to the protonation state of the nitrogen. -

Titration: Adjust pH (measured with a micro-electrode) using DCl and NaOD. Record ¹H NMR spectra at ~10 different pH points ranging from pH 2 to 12.

-

Analysis: Plot the chemical shift (

) vs. pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa.

Experimental Workflow Diagram

Figure 2: Decision matrix and workflow for experimental pKa determination.

Applications in Drug Development[4][5]

Understanding the pKa of this compound is vital for:

Chiral Resolution

This amine is frequently used as a resolving agent for chiral acids.[2][4]

-

pKa Relevance: For efficient salt formation, the

pKa between the amine and the chiral acid should be > 2 units. Since the amine pKa is ~9.0, it effectively resolves acids with pKa < 7.0 (e.g., mandelic acid derivatives, tartaric acid).

Salt Selection

In API synthesis, the amine is often isolated as a salt (Hydrochloride or Tartrate) to upgrade chiral purity.

-

Hydrochloride (HCl): Strong acid (pKa ~ -7).[1][2] Forms a tight, fully protonated salt.[1]

-

Tartrate: Weak acid (pKa₁ ~ 3.0).[1][2] The pKa difference (~6 units) ensures stable salt formation but allows for easier "springing" of the free base during workup.

Lipophilicity (LogD)

The distribution coefficient (LogD) varies with pH.

-

At pH 7.4 (Physiological): The amine (pKa ~9.[2]0) is predominantly protonated (>95% ionized).[1] This increases solubility but reduces membrane permeability compared to the free base.

-

At pH > 11: The species exists as the neutral free base, maximizing extraction efficiency into organic solvents (DCM, Ethyl Acetate).

References

-

Perrin, D. D. (1965).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths.[1][2] (Foundational text for amine pKa values).

-

Hall, H. K. (1957).[1][2] Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444. Link

-

PubChem. (2024).[1][2][5] Compound Summary for CID 7408, 1-Phenylethanamine. National Library of Medicine. Link[1]

-

ChemicalBook. (2024).[1][2] 2-Chlorobenzylamine Properties and pKa Data. Link

-

Reich, H. J. (2018).[1][2] pKa Data Compilation. University of Wisconsin-Madison.[1][2] (Reference for substituent effects on benzylamines). Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Compare the basicity of the following: [Image of four chemical structure.. [askfilo.com]

- 4. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 5. 1-Phenethylamine, (+)- | C8H11N | CID 643189 - PubChem [pubchem.ncbi.nlm.nih.gov]

Halogenated Horizons: A Technical Guide to Chlorinated Phenylethylamines

Executive Summary & Structural Logic

Chlorinated phenylethylamines represent a bifurcation in pharmacological utility: they are simultaneously potent serotonergic research tools and cautionary tales in therapeutic development.

The core phenylethylamine (PEA) scaffold serves as the backbone for monoamine neurotransmitter modulation. The introduction of a chlorine atom—typically at the para (4-) position—fundamentally alters the molecule's interaction with the Serotonin Transporter (SERT) and Vesicular Monoamine Transporter 2 (VMAT2).

This guide dissects the pharmacological divergence of three distinct archetypes:

-

4-Chloroamphetamine (PCA): A selective serotonergic neurotoxin used as a research tool.[1][2]

-

Chlorphentermine: A withdrawn anorectic exhibiting phospholipidosis-induced toxicity.

-

2C-C: A 5-HT2A agonist demonstrating the psychedelic potential of ring-substituted PEAs.

Structure-Activity Relationships (SAR)

The pharmacological identity of chlorinated PEAs is dictated by the specific position of the chlorine substituent and the methylation of the alpha-carbon or nitrogen.

The Chlorine Effect

-

Lipophilicity: The Chlorine atom increases logP, facilitating Blood-Brain Barrier (BBB) penetration.

-

Metabolic Blockade: Para-chlorination blocks para-hydroxylation, a primary metabolic route for simple amphetamines, extending half-life.

-

Steric/Electronic Effects: The electron-withdrawing nature of Cl at the 4-position optimizes affinity for the SERT substrate binding pocket, shifting selectivity from Dopamine (DAT) to Serotonin (SERT).

SAR Visualization (DOT Diagram)

The following diagram illustrates the functional impact of substitution patterns on the PEA scaffold.

Caption: Functional mapping of substituent effects on the chlorinated phenylethylamine scaffold.

The Neurotoxic Archetype: 4-Chloroamphetamine (PCA)

Role: Research Tool (Serotonin Depletion)[1]

PCA acts as a substrate-type releasing agent. Unlike simple reuptake inhibitors (SSRIs), PCA enters the presynaptic neuron via SERT and displaces serotonin (5-HT) from vesicular storage via VMAT2 interaction.

Mechanism of Neurotoxicity

The utility of PCA lies in its ability to selectively destroy serotonergic axon terminals while sparing cell bodies (at controlled doses). The mechanism is biphasic:

-

Acute Phase (0-4 hours): Massive 5-HT release.

-

Long-term Phase (>24 hours): Irreversible inhibition of Tryptophan Hydroxylase (TPH) and degeneration of terminals.

Critical Insight: The toxicity is dependent on active transport. Pre-treatment with an SSRI (e.g., Fluoxetine) blocks PCA entry into the neuron, preventing neurotoxicity.[1] This validates that intracellular accumulation, not extracellular receptor activation, drives the damage.

Mechanism Pathway Diagram

Caption: The cascade of PCA-induced serotonergic neurotoxicity requiring SERT uptake and VMAT2 interaction.

The Failed Therapeutic: Chlorphentermine

Role: Historical Anorectic (Withdrawn)

Chlorphentermine illustrates the danger of non-selective lipid interaction. Structurally similar to phentermine but with a para-chloro group, it functioned as an appetite suppressant.

The Phospholipidosis Flaw

While effective at suppressing appetite via 5-HT release, chlorphentermine is highly lipophilic and amphiphilic. It accumulates in lysosomes, neutralizing their pH and inhibiting phospholipases.

-

Consequence: Accumulation of undigested phospholipids in tissues, particularly the lungs ("Foam cells").

-

Clinical Outcome: Pulmonary Hypertension.[3][4] This is distinct from the 5-HT2B valvulopathy mechanism seen with Fenfluramine, highlighting a metabolic toxicity rather than a purely receptor-driven one.

Comparative Data: Transporter Selectivity

| Compound | SERT Affinity (Ki) | DAT Affinity (Ki) | Primary Action | Toxicity Profile |

| d-Amphetamine | > 1000 nM | ~ 20 nM | DA/NE Releaser | Dopaminergic Oxidative Stress |

| 4-Chloroamphetamine | ~ 200 nM | ~ 3000 nM | 5-HT Releaser | Selective 5-HT Neurotoxicity |

| Chlorphentermine | ~ 180 nM | > 10,000 nM | 5-HT Releaser | Pulmonary Phospholipidosis |

Experimental Protocols

Protocol A: Selective Serotonin Depletion (Rat Model)

Objective: To create a model of serotonergic hypofunction using PCA.

Reagents:

-

4-Chloroamphetamine Hydrochloride (Saline solution).

-

Fluoxetine (Control/Blocker).

Workflow:

-

Acclimation: House male Sprague-Dawley rats (250-300g) for 7 days.

-

Administration:

-

Neurotoxic Group: Administer PCA (10 mg/kg, i.p.).

-

Control Group: Saline vehicle.

-

Mechanistic Check: Administer Fluoxetine (10 mg/kg, i.p.) 30 minutes prior to PCA to verify SERT-dependence (this group should show NO depletion).

-

-

Time Course: Wait 7 days to allow for clearance of acute drug effects and degeneration of terminals.

-

Validation (HPLC-ECD):

Protocol B: 5-HT2A Calcium Flux Assay (In Vitro)

Objective: To assess the functional potency of 2C-C or novel chlorinated PEAs.

Workflow:

-

Cell Line: HEK-293 cells stably expressing human 5-HT2A receptor and Gαq16 protein (to couple receptor to calcium release).

-

Dye Loading: Incubate cells with FLIPR Calcium 6 assay dye for 60 minutes at 37°C.

-

Compound Addition: Add 2C-C (range 0.1 nM to 10 µM).

-

Measurement: Monitor fluorescence intensity (Ex 485nm / Em 525nm) using a fluorometric imaging plate reader.

-

Analysis: Calculate EC50 relative to 5-HT (Serotonin) standard curve.

-

Expected 2C-C EC50: ~10–20 nM range.

-

Future Directions & Synthesis

The chlorinated phenylethylamine scaffold remains a fertile ground for "scaffold morphing."

-

Deuteration: Replacing hydrogen with deuterium on the alpha-carbons of PCA analogs may reduce metabolic formation of reactive quinones, potentially separating therapeutic release from neurotoxicity.

-

N-Benzylation: Adding rigid N-benzyl groups (e.g., the "NBOMe" series) to 2C-C increases 5-HT2A affinity to sub-nanomolar levels, though safety profiles remain volatile.

Final Recommendation: Researchers utilizing chlorinated PEAs must rigorously control for lipid accumulation (phospholipidosis) in chronic dosing studies and utilize SERT-blockade controls to validate neurotoxic mechanisms.

References

-

Fuller, R. W., et al. (1975).[2] "Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: Drug levels in brain and effects on brain serotonin metabolism."[2] Neuropharmacology. Link

-

Fuller, R. W. (1992).[6] "The effects of p-chloroamphetamine on brain serotonin neurons."[1][5][7] Neurochemical Research. Link

-

Lullmann, H., et al. (1978). "Lipidosis induced by amphiphilic cationic drugs." Biochemical Pharmacology. Link

-

Nichols, D. E. (2016). "Psychedelics."[8][9] Pharmacological Reviews. Link

-

Baumann, M. H., et al. (2014). "Structure-activity relationships of synthetic cathinones." Neuropharmacology. Link

Sources

- 1. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Chlorphentermine | C10H14ClN | CID 10007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chlorphentermine - Wikipedia [en.wikipedia.org]

- 5. Studies on the mechanism of p-chloroamphetamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones [frontiersin.org]

- 7. The neurotoxic effects of p-chloroamphetamine in rat brain are blocked by prior depletion of serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2C-B - Wikipedia [en.wikipedia.org]

Suppliers and price trends for (S)-1-(2-Chlorophenyl)ethanamine

Strategic Sourcing & Technical Profile: (S)-1-(2-Chlorophenyl)ethanamine

Executive Summary

This compound (CAS: 68285-26-7) is a high-value chiral building block, distinct from its more common para-isomer due to the steric hindrance imposed by the ortho-chlorine substituent. This structural feature significantly influences both its chemical synthesis and its pharmacological profile, making it a "privileged scaffold" in the development of GPCR modulators and kinase inhibitors.

Currently, the market for this compound is undergoing a technical shift. While traditional supply chains relied on Classical Diastereomeric Resolution (yielding max 50% theoretical recovery), modern manufacturing is pivoting toward Biocatalytic Transamination . This shift is stabilizing bulk pricing but introduces new Quality Assurance (QA) risks regarding enzyme residues and enantiomeric purity.

This guide provides a technical roadmap for researchers and procurement officers to navigate suppliers, validate quality, and understand the cost drivers of this critical intermediate.

Chemical Profile & Critical Quality Attributes (CQAs)

To ensure reproducibility in drug development, the procurement specification must go beyond simple purity. The ortho-substitution creates a unique impurity profile.

| Attribute | Specification | Technical Rationale |

| Chemical Name | This compound | Crucial: Do not confuse with (S)-1-(4-Chlorophenyl)ethylamine (CAS 4187-56-8). |

| CAS Number | 68285-26-7 | Unique identifier for the (S)-enantiomer. |

| Molecular Formula | C₈H₁₀ClN | MW: 155.62 g/mol |

| Chiral Purity (ee%) | ≥ 98.0% ee | Lower ee% indicates inefficient resolution or enzyme leakage. |

| Major Impurity A | (R)-Enantiomer | Competitive inhibitor risk in biological assays. |

| Major Impurity B | 2-Chloroacetophenone | Starting material; indicates incomplete conversion. |

| Physical State | Colorless to pale yellow liquid | Darkening indicates oxidation (store under Argon/N₂). |

Manufacturing Economics: The "Why" Behind the Price

The price of this compound is dictated by the synthesis method. Understanding these routes allows you to assess whether a supplier's quote is realistic or a risk.

Route A: Classical Resolution (The "High Cost" Legacy Route)

-

Method: Racemic amine is reacted with a chiral acid (e.g., L-Tartaric acid) to form diastereomeric salts.

-

Economics: Maximum theoretical yield is 50% (the unwanted (R)-isomer is waste or requires expensive racemization).

-

Impact: Suppliers using this route have higher costs and generate more chemical waste.

Route B: Asymmetric Biocatalysis (The "Modern" Route)

-

Method: An ω-Transaminase enzyme transfers an amine group to 1-(2-chlorophenyl)ethanone.

-

Economics: Theoretical yield approaches 100%.

-

Impact: Lower cost at scale, but requires sophisticated QC to ensure no protein residue remains.

Figure 1: Comparison of manufacturing routes. Route B (Green) offers superior economics but requires specialized enzymatic expertise.

Supply Chain & Price Trends

The market is bifurcated between high-cost catalog suppliers (Western) and bulk manufacturers (Asian).

Market Landscape

-

Tier 1: Catalog Aggregators (R&D Scale)

-

Examples: Sigma-Aldrich, Thermo Scientific, TCI.

-

Role: They likely repackage bulk material. High reliability, extensive QC data.

-

Target: Medicinal chemistry hits, <5g needs.

-

-

Tier 2: Specialized Chiral Manufacturers (Pilot/Bulk)

-

Examples: BLD Pharm, Ivy Fine Chemicals, specialized CMOs in Zhejiang/Jiangsu (China) and Hyderabad (India).

-

Role: Actual synthesis using transaminase or resolution technology.

-

Target: Process development, >100g needs.

-

Price Trend Analysis (2025-2026)

Pricing is non-linear due to the difficulty of the ortho-substitution.

| Scale | Estimated Price Range (USD) | Trend Driver |

| 100 mg | $130 - $160 | High: Includes repackaging, analysis, and inventory costs. |

| 1 g | $400 - $600 | Stable: R&D demand remains constant. |

| 100 g | $2,500 - $4,000 | Volatile: Depends on batch availability. |

| 1 kg | Inquiry Only (Est. | Decreasing: As transaminase libraries improve, bulk costs drop. |

Key Insight: If a supplier offers this compound at the same price as the para-isomer (1-(4-chlorophenyl)ethylamine), flag it . The ortho-isomer is synthetically more difficult and should command a premium.

Procurement & Quality Assurance Protocol

To mitigate the risk of receiving the wrong isomer or low-quality material, implement this self-validating protocol.

Step 1: The "Identity" Gate

Before purchase, request a Chiral HPLC Trace .

-

Requirement: The chromatogram must show baseline separation of enantiomers.

-

Red Flag: A single peak without a reference standard for the (R)-isomer suggests the method may not be separating the enantiomers at all.

Step 2: The "Ortho" Verification

Upon receipt, run a ¹H-NMR.

-

Diagnostic Signal: Look for the splitting pattern of the aromatic protons. The ortho-substituted ring will show a distinct multiplet pattern different from the symmetric para-substitution (which shows clear doublets).

Step 3: Storage Logic

-

Protocol: Store at 2-8°C under Argon.

-

Reasoning: Chiral amines react with atmospheric CO₂ to form carbamates (white crust). This is often mistaken for degradation but can be reversed by acid wash.

Figure 2: Incoming Quality Control (IQC) Decision Tree.

References

-

Ivy Fine Chemicals. Product Catalog: this compound (CAS 68285-26-7). Retrieved from

-

European Chemicals Agency (ECHA). Registration Dossier: (1S)-1-(2-chlorophenyl)ethan-1-amine. Retrieved from

-

PubChem. Compound Summary: 1-(2-Chlorophenyl)ethanamine.[1] Retrieved from

-

MDPI Catalysts. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. (Discusses transaminase efficiency vs resolution). Retrieved from

-

US Patent Office. Resolution of Racemic Amines via Tartaric Acid (General Protocol). Retrieved from

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Chiral Herbicides Utilizing (S)-1-(2-Chlorophenyl)ethylamine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of chiral herbicides, with a specific focus on the application of (S)-1-(2-Chlorophenyl)ethylamine as a versatile chiral precursor. The document is intended for researchers, scientists, and professionals in the fields of agrochemical synthesis and drug development. It outlines a representative synthetic pathway for a chiral chloroacetanilide herbicide, leveraging the stereochemical control offered by (S)-1-(2-Chlorophenyl)ethylamine. The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Chirality in Modern Agrochemicals

The biological activity of many pesticides, including herbicides, is often dependent on their stereochemistry. Typically, only one enantiomer of a chiral herbicide exhibits the desired herbicidal efficacy, while the other may be less active or even inactive.[1] The use of single-enantiomer herbicides offers significant advantages, including reduced application rates, lower environmental impact, and improved target specificity.[2] Consequently, the development of efficient and stereoselective synthetic routes to chiral agrochemicals is a paramount objective in modern agricultural chemistry.[3][4]

Chloroacetamide herbicides are a major class of agrochemicals used for pre-emergent weed control.[1] A prominent example is (S)-metolachlor, where the (S)-enantiomer is responsible for the majority of the herbicidal activity.[5] While various methods exist for the synthesis of chiral herbicides, the use of chiral amines as resolving agents or chiral building blocks is a well-established and effective strategy.[4][6] This application note details a robust protocol for the synthesis of a representative chiral chloroacetanilide herbicide using (S)-1-(2-Chlorophenyl)ethylamine, a readily available chiral amine, to introduce the desired stereochemistry.

Overview of the Synthetic Strategy

The synthetic approach detailed below utilizes (S)-1-(2-Chlorophenyl)ethylamine as a chiral building block. The overall strategy involves the construction of a secondary amine intermediate, which is subsequently acylated with chloroacetyl chloride to yield the final chiral herbicide. This method ensures the incorporation of the chiral center from the starting amine into the final product.

Caption: General synthetic workflow for a chiral chloroacetanilide herbicide.

Detailed Experimental Protocols

This section provides step-by-step protocols for the synthesis of a representative chiral chloroacetanilide herbicide.

Synthesis of the Chiral Secondary Amine Intermediate via Reductive Amination

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds and is widely used in the synthesis of amines.[6] In this step, (S)-1-(2-Chlorophenyl)ethylamine is reacted with a substituted ketone (e.g., methoxyacetone, a precursor for the side chain of many chloroacetanilides) to form an imine in situ, which is then reduced to the corresponding chiral secondary amine.

Materials and Reagents:

-

(S)-1-(2-Chlorophenyl)ethylamine

-

Methoxyacetone

-

Methanol (Anhydrous)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Glacial Acetic Acid (optional, as a catalyst for imine formation)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add (S)-1-(2-Chlorophenyl)ethylamine (1.0 eq) and anhydrous methanol.

-

Add methoxyacetone (1.1 eq) to the solution. If the reaction is slow, a catalytic amount of glacial acetic acid can be added to promote imine formation.

-

Stir the mixture at room temperature for 2-4 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral secondary amine intermediate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Synthesis of the Final Chiral Chloroacetanilide Herbicide via N-Acylation

The final step involves the acylation of the chiral secondary amine intermediate with chloroacetyl chloride to form the desired N-chloroacetanilide herbicide.

Materials and Reagents:

-

Chiral Secondary Amine Intermediate (from step 3.1)

-

Chloroacetyl chloride

-

Anhydrous dichloromethane (DCM) or Toluene

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

1 M Hydrochloric acid (HCl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

-

Dissolve the chiral secondary amine intermediate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure chiral chloroacetanilide herbicide.

Data Presentation and Characterization

The successful synthesis of the target chiral herbicide should be confirmed by various analytical techniques.

Table 1: Representative Reaction Parameters and Expected Outcomes

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Expected Enantiomeric Excess (ee%) |

| Reductive Amination | (S)-1-(2-Chlorophenyl)ethylamine, Methoxyacetone, NaBH₄ | Methanol | 0 to RT | 14-20 | 75-90 | >98 |

| N-Acylation | Chiral Amine, Chloroacetyl Chloride, Et₃N | Dichloromethane | 0 to RT | 4-8 | 80-95 | >98 |

Characterization Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the intermediate and the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee%) of the final product. A suitable chiral stationary phase (e.g., Chiralcel OD-H or similar) should be used.

Mechanistic Insights and Rationale

The choice of (S)-1-(2-Chlorophenyl)ethylamine as the chiral source is pivotal. The stereocenter in this amine directs the stereochemical outcome of the subsequent reactions, ultimately leading to an enantiomerically enriched final product. The use of a chiral auxiliary that is incorporated into the final molecule is an atom-economical approach to asymmetric synthesis.

Caption: Simplified mechanism of the N-acylation reaction.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of a representative chiral chloroacetanilide herbicide using (S)-1-(2-Chlorophenyl)ethylamine as a key chiral building block. The described methods are based on well-established organic transformations and are designed to be readily implemented in a research or process development setting. The use of chiral amines like (S)-1-(2-Chlorophenyl)ethylamine continues to be a valuable strategy for the efficient and stereoselective synthesis of modern agrochemicals, contributing to the development of more effective and environmentally benign crop protection solutions.

References

-

Brenna, E., et al. (2017). Synthesis of Both Enantiomers of 1-(m-Hydroxyphenyl)ethylamine, an Important Intermediate for the Preparation of Valuable Active Pharmaceuticals. Molecules, 22(10), 1643. Available at: [Link]

-

Czaplicka, M., et al. (2020). The need to change the approach to the safe use of herbicides by developing chiral and environmentally friendly formulations: a series of enantioselective (R)- and (S)-phenylethylammonium chloroacetates. Green Chemistry, 22(22), 7894-7905. Available at: [Link]

-

Li, G., et al. (2022). Asymmetric synthesis of chiral N-substituted amino amides and esters with two chiral centers by imine reductase-catalyzed dynamic kinetic resolution via reductive amination. Chemical Science, 13(40), 11957-11963. Available at: [Link]

-

Ishikawa, T., et al. (2020). Synthesis and herbicidal activity of optically active cinmethylin, its enantiomer, and C3-substituted cinmethylin analogs. Journal of Pesticide Science, 45(4), 235-242. Available at: [Link]

-

Liu, Y., et al. (2021). Application of Asymmetric Catalysis in Chiral Pesticide Active Molecule Synthesis. International Journal of Molecular Sciences, 22(16), 8539. Available at: [Link]

-

Wang, Z., et al. (2009). Chemoenzymatic Synthesis of the Chiral Herbicide: (S)-Metolachlor. Chinese Journal of Chemistry, 27(9), 1769-1772. Available at: [Link]

-

Zhang, C., et al. (2018). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. ACS Catalysis, 8(9), 8072-8079. Available at: [Link]

-

Shin, J.-S., & Kim, B.-G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. Available at: [Link]

-

González-Vera, J. A., et al. (2022). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 27(23), 8493. Available at: [Link]

-

PrepChem. (2023). Synthesis of 3-chloroacetanilide. Available at: [Link]

- O'Donovan, R. (2002). Development of a synthetic route to the active ingredient of an agricultural herbicide. Dublin City University.

-

Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

-

Wu, S., et al. (2023). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. World Journal of Microbiology and Biotechnology, 39(8), 221. Available at: [Link]

-

Ortiz-Alvarado, R., et al. (2016). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis, 13(4), 536-550. Available at: [Link]

- Google Patents. (n.d.). CN102344355B - Method for preparing chiral (S)-2-propionic acid.

-

Nalla, V., et al. (2023). An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. Arkivoc, 2023(6), 164-170. Available at: [Link]

Sources

- 1. Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Asymmetric Catalysis in Chiral Pesticide Active Molecule Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

Application Note: Advanced Protocols for Diastereomeric Salt Crystallization with Chiral Acids

Executive Summary & Mechanistic Principles

The separation of enantiomers from a racemic mixture remains a critical bottleneck in pharmaceutical development and asymmetric synthesis. Because enantiomers possess identical physicochemical properties in an achiral environment, they cannot be separated by standard physical means.1 overcomes this limitation by reacting a racemic amine base with an enantiopure chiral acid (the resolving agent)[1].

The Causality of Resolution: This reaction converts the enantiomeric pair into a pair of diastereomeric salts. Due to their distinct spatial arrangements, these diastereomers exhibit different lattice energies and, consequently, different solubilities in a given solvent system. By carefully controlling thermodynamics (temperature) and kinetics (supersaturation), the less soluble diastereomeric salt is forced to nucleate and precipitate, leaving the more soluble salt enriched in the mother liquor.

Advanced Resolution Strategies

To optimize yield and enantiomeric excess (ee%), several advanced methodologies have evolved beyond the classical 1:1 stoichiometric resolution:

-

The Pope-Peachey Method (Half-Equivalent Method): This kinetically controlled approach uses 0.5 equivalents of the chiral resolving acid and 0.5 equivalents of an inexpensive achiral acid (e.g., HCl).2[2]. This prevents co-precipitation and improves the optical purity of the first crop.

-

Dutch Resolution: This technique employs a "family" of structurally related resolving agents (e.g., a primary resolving agent mixed with 5-10 mol% of its derivatives).3[3].

-

Cocrystal-Based Resolution (CBR): A modern extension where.

Workflow Visualization

Workflow for chiral resolution via diastereomeric salt crystallization and freebase recovery.

Experimental Protocol: Self-Validating System

This protocol is designed as a self-validating loop. Do not proceed to the next phase until the validation checkpoint criteria are met.

Phase 1: High-Throughput Solvent & Agent Screening

Causality: The success of resolution is dictated by the solubility difference (

-

Prepare a matrix of 2 mL glass vials containing 0.5 mmol of the racemic amine.

-

Add 0.5 mmol of various resolving agents (e.g., L-Tartaric acid, (R)-Mandelic acid, (+)-Camphorsulfonic acid) to the respective vials.

-

Add 1.0 mL of screening solvents (e.g., Methanol, Ethanol/Water 9:1, Acetone, Isopropanol).

-

Heat the vials to 60 °C while shaking until complete dissolution occurs.

-

Cool the vials slowly to 20 °C at a rate of 0.5 °C/min to induce crystallization.

-

Isolate the precipitate via centrifugation, dry, and determine the yield and ee% via Chiral HPLC.

-

Validation Checkpoint 1: Calculate the Resolution Efficiency (

-factor = Yield

Phase 2: Preparative Salt Formation & Crystallization

Causality: Heating ensures complete dissolution and thermodynamic equilibrium. Slow cooling controls the supersaturation rate, promoting the growth of large, pure crystals rather than rapid, impure kinetic precipitation.

-

In a round-bottom flask, dissolve 100 mmol of the racemic amine in the optimized solvent (determined in Phase 1).

-

In a separate flask, dissolve 100 mmol of the selected chiral resolving acid in the same solvent with gentle heating.

-

Slowly add the acid solution to the amine solution under continuous stirring at 60 °C.

-

Maintain the temperature at 60 °C for 30 minutes to ensure complete salt formation.

-

Turn off the heating mantle and allow the solution to cool to room temperature undisturbed over 12-16 hours. Note: If supersaturation persists without nucleation, seed the solution with a few crystals of the desired diastereomeric salt.

-

Collect the precipitated crystals by vacuum filtration and wash with a minimal amount of ice-cold solvent.

Phase 3: Recrystallization (Purity Enhancement)

Causality: The initial crystalline crop often contains occlusions of the mother liquor or co-precipitated more-soluble salt. Recrystallizing from a minimal amount of hot solvent purifies the crystal lattice.

-

Suspend the crude diastereomeric salt in a minimal volume of the boiling crystallization solvent.

-

Add solvent dropwise until the salt is completely dissolved.

-

Allow the solution to cool slowly to room temperature to yield the first recrystallized crop.

-

Filter, dry, and measure the specific rotation

.

-

Validation Checkpoint 2: Repeat the recrystallization process. The system validates itself when two consecutive crops yield a constant specific rotation (

), indicating maximum diastereomeric purity.

Phase 4: Salt Breaking (Freebasing) & Agent Recovery

Causality:1[1]. The neutral amine partitions into the organic phase, while the chiral acid remains in the aqueous phase as a sodium salt, allowing for near-quantitative recovery.

-

Dissolve the pure diastereomeric salt in distilled water (10 mL/g of salt).

-

Add 1 M NaOH dropwise under vigorous stirring until the pH of the aqueous solution exceeds 10.

-

Validation Checkpoint 3: Verify pH > 10 using a calibrated pH meter to ensure complete freebasing.

-

Transfer the mixture to a separatory funnel and extract three times with an organic solvent (e.g., Dichloromethane or Diethyl Ether).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure amine.

-

Agent Recovery: Acidify the remaining aqueous layer with 1 M HCl to pH < 2 to precipitate the chiral resolving acid. Filter and dry for reuse.

Data Presentation & Analytical Validation

Quantitative tracking of the resolution process is mandatory. Below are representative data structures summarizing the expected outputs of Phase 1 and Phase 3.

Table 1: High-Throughput Screening of Resolving Agents (Hypothetical Data for 1-Phenylethylamine)

| Resolving Agent | Solvent System | Salt Yield (%) | ee% (Liberated Amine) | S-Factor |

| (R)-Mandelic Acid | Methanol | 42.0 | 65.0 | 0.27 |

| L-Tartaric Acid | Ethanol/Water (9:1) | 38.5 | 88.0 | 0.34 |

| (+)-Camphorsulfonic Acid | Acetone | 48.0 | 15.0 | 0.07 |

| (R)-Atrolactic Acid | Isopropanol | 45.0 | 92.0 | 0.41 |

Conclusion: (R)-Atrolactic acid in Isopropanol passes Validation Checkpoint 1 (

Table 2: Recrystallization Enrichment Profile (L-Tartaric Acid Salt)

| Crystallization Step | Mass of Salt (g) | Specific Rotation | ee% (Chiral HPLC) |

| Crude (1st Crop) | 15.2 | +12.5° | 88.0% |

| 1st Recrystallization | 12.8 | +16.2° | 96.5% |

| 2nd Recrystallization | 11.5 | +17.8° | >99.5% |

| 3rd Recrystallization | 10.9 | +17.9° | >99.5% |

Conclusion: Constant specific rotation is achieved between the 2nd and 3rd recrystallization (

References

- BenchChem. "Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid."

- ACS Publications (Organic Process Research & Development).

- ResearchGate.

- Tetrahedron: Asymmetry (mdma.ch).

- RSC Publishing (Chemical Science).

Sources

Reductive amination conditions for high enantioselectivity

Strategic Overview

Chiral amines are pharmacophores in approximately 40% of small-molecule drugs. While classical resolution of racemates is inefficient (max 50% yield), Asymmetric Reductive Amination (ARA) offers a direct, atom-economical route from prochiral ketones to enantiopure amines.

Achieving high enantioselectivity (>95% ee) requires selecting the correct catalytic system based on substrate sterics and electronic properties. This guide details the two most robust methodologies currently employed in high-throughput drug discovery and process chemistry: Iridium-Catalyzed Direct ARA and Biocatalytic ARA (Imine Reductases) .

Method Selection Matrix

| Feature | Transition Metal (Ir-Catalysis) | Biocatalysis (IREDs/AmDH) | Organocatalysis (CPA) |

| Primary Target | Aryl-alkyl ketones, bulky substrates | Aliphatic ketones, cyclic ketones | Acid-sensitive substrates |

| Enantioselectivity | High (90–99% ee) | Ultra-High (>99% ee) | Good (85–95% ee) |

| Reaction Medium | Organic solvents (THF, MeOH, TFE) | Aqueous Buffer (pH 7–9) | Non-polar (Toluene, Benzene) |

| Scalability | Excellent (kg to ton scale) | Excellent (fermentation dependent) | Moderate (reagent cost) |